trans-4-Isopropoxy-3-pyrrolidinol
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Overview
Description
trans-4-Isopropoxy-3-pyrrolidinol: is a chemical compound with the molecular formula C7H15NO2 It is a derivative of pyrrolidine, featuring an isopropoxy group at the fourth position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Isopropoxy-3-pyrrolidinol typically involves the reaction of pyrrolidine derivatives with isopropyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to introduce the isopropoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Isopropoxy-3-pyrrolidinol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: trans-4-Isopropoxy-3-pyrrolidinol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrrolidine derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-4-Isopropoxy-3-pyrrolidinol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The isopropoxy group and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- trans-4-Methoxy-3-pyrrolidinol
- trans-4-(Dimethylamino)-3-pyrrolidinol
- trans-4-Fluoro-3-piperidinol
Comparison: Compared to its analogs, trans-4-Isopropoxy-3-pyrrolidinol is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural difference can result in variations in biological activity and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3S,4S)-4-propan-2-yloxypyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFYPRVQVHPARR-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CNCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CNC[C@@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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